![molecular formula C14H12N4O2 B5666843 1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone](/img/structure/B5666843.png)
1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone is a complex organic compound with the molecular formula C14H12N4O2. It is a derivative of benzoxazole and pyrimidine, two important heterocyclic compounds known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. Common reagents used in these reactions include FeCl3 as a catalyst and toluene as a solvent, with reaction conditions often involving elevated temperatures around 110°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in halogenated or alkylated products .
Scientific Research Applications
1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone involves its interaction with various molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The pyrimidine moiety can inhibit enzymes involved in nucleotide synthesis, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone
- N-[3-(benzimidazol-2-ylamino)phenyl]amine
- N-[3-(benzoxazol-2-ylamino)phenyl]amine
Uniqueness
1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone is unique due to its specific combination of benzoxazole and pyrimidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[2-(1,3-benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-8-7-15-13(17-12(8)9(2)19)18-14-16-10-5-3-4-6-11(10)20-14/h3-7H,1-2H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLKPFPLLQNPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)C)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.